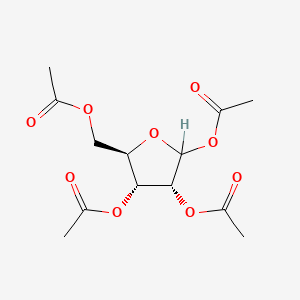

(3R,4R,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,3,4-triyl triacetate

Description

(3R,4R,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,3,4-triyl triacetate (CAS: 28708-32-9) is a fully acetylated derivative of D-ribofuranose, commonly referred to as tetra-O-acetyl-D-ribofuranose. This compound serves as a critical intermediate in nucleoside and carbohydrate chemistry. Its structure features a tetrahydrofuran ring with acetyl groups at the 2, 3, 4, and 5 positions, where the 5-position carries an additional acetoxymethyl group. The stereochemistry (3R,4R,5R) ensures its utility in synthesizing enantiomerically pure pharmaceuticals, such as antiviral or anticancer nucleosides .

Properties

IUPAC Name |

[(2R,3R,4R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11-,12-,13?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHNHAHWGVLXCCI-PFGBXZAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401289952 | |

| Record name | D-Ribofuranose, 1,2,3,5-tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401289952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28708-32-9 | |

| Record name | D-Ribofuranose, 1,2,3,5-tetraacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28708-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetra-O-acetyl-D-ribofuranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028708329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Ribofuranose, 1,2,3,5-tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401289952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetra-O-acetyl-D-ribofuranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The compound is typically synthesized by acetylation of the corresponding tetrahydrofuran-2,3,4-triol derivative bearing a hydroxymethyl group at the 5-position. The key steps involve:

- Starting material: A tetrahydrofuran sugar analog with free hydroxyl groups at positions 2, 3, 4, and a hydroxymethyl group at position 5.

- Acetylation reagent: Acetic anhydride or acetyl chloride in the presence of a base or acid catalyst.

- Reaction conditions: Controlled temperature and solvent choice to ensure selective and complete acetylation without degradation.

This leads to the formation of triacetate on the ring hydroxyls and an acetoxymethyl group at the 5-position.

Detailed Preparation Procedure

Acetylation Reaction

- Reagents: Acetic anhydride (Ac2O) is the preferred acetylating agent due to its efficiency and ease of handling.

- Catalyst: Pyridine or dimethylaminopyridine (DMAP) is commonly used as a base catalyst to facilitate acetylation.

- Solvent: Anhydrous dichloromethane (DCM) or pyridine itself can serve as solvent.

- Temperature: The reaction is usually carried out at 0°C to room temperature to control the rate and avoid side reactions.

- Time: Reaction times range from 1 to 24 hours depending on scale and reagent ratios.

Workup and Purification

- After completion, the reaction mixture is quenched with water or dilute acid.

- The organic layer is separated, washed, and dried over anhydrous sodium sulfate.

- Purification is typically done by recrystallization from suitable solvents (e.g., ethyl acetate/hexane) or by column chromatography.

- The product is obtained as a colorless to pale yellow crystalline solid with purity above 95%.

Solubility and Stock Solution Preparation

For research and formulation purposes, solubility data and preparation of stock solutions are crucial:

| Parameter | Data/Methodology |

|---|---|

| Molecular Weight | 318.28 g/mol |

| Solubility | Soluble in DMSO, acetone, ethyl acetate; limited in water |

| Stock Solution Preparation | Example: 1 mg dissolved in 0.3142 mL DMSO for 10 mM solution concentration |

| Storage | Store at 2-8°C; stock solutions stable for 6 months at -80°C, 1 month at -20°C |

| Handling Tips | Heat to 37°C and use ultrasonic bath to increase solubility during dissolution |

This data is essential for consistent preparation of working solutions in biological or chemical assays.

Alternative Synthetic Routes and Related Processes

While direct acetylation is standard, related patent literature describes processes involving:

- Selective protection and deprotection strategies to achieve high regio- and stereoselectivity.

- Use of mild bases like sodium carbonate for deacetylation steps in related sugar derivatives, indicating the importance of mild conditions to preserve stereochemistry and avoid degradation.

- Employing solvent systems such as esters (ethyl acetate), ethers (tetrahydrofuran), hydrocarbons (toluene), and polar aprotic solvents (dimethylformamide) to optimize reaction efficiency and product crystallinity.

These insights suggest that solvent and base choice critically influence yield and purity.

Summary Table of Preparation Parameters

| Aspect | Description |

|---|---|

| Starting Material | Tetrahydrofuran-2,3,4-triol derivative with hydroxymethyl group at C5 |

| Acetylation Agent | Acetic anhydride |

| Catalyst | Pyridine or DMAP |

| Solvent | Dichloromethane or pyridine |

| Temperature | 0°C to room temperature |

| Reaction Time | 1-24 hours |

| Workup | Quenching with water/dilute acid, extraction, drying |

| Purification | Recrystallization or chromatography |

| Product Purity | >95% |

| Storage | Solid at 2-8°C; solutions at -80°C or -20°C |

| Solubility | DMSO, acetone, ethyl acetate |

Chemical Reactions Analysis

Types of Reactions

(3R,4R,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,3,4-triyl triacetate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to yield D-ribose and acetic acid.

Reduction: It can be reduced to form deacetylated derivatives.

Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions are used to hydrolyze the compound.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions include D-ribose, deacetylated derivatives, and various substituted ribose compounds .

Scientific Research Applications

(3R,4R,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,3,4-triyl triacetate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of nucleosides and nucleotides.

Biology: The compound is employed in the study of carbohydrate metabolism and enzyme mechanisms.

Medicine: It serves as a precursor in the synthesis of antiviral and anticancer agents.

Industry: It is utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R,4R,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,3,4-triyl triacetate involves its conversion to D-ribose, which is a key component in various biochemical pathways. D-ribose is essential for the synthesis of nucleotides, which are the building blocks of DNA and RNA. The compound’s acetoxy groups facilitate its transport and metabolism within cells .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₃H₁₈O₉

- Molecular Weight : 318.28 g/mol

- Melting Point : 82 °C (in chloroform)

- Density : 1.29 g/cm³ (predicted)

- Synthesis : Typically prepared via acetylation of D-ribose under anhydrous conditions using acetic anhydride and pyridine, achieving yields >80% after purification by silica gel chromatography .

Comparison with Similar Compounds

The compound is structurally analogous to several acetylated sugars and nucleoside precursors. Below is a comparative analysis of its derivatives and analogs based on structural features, synthesis, and applications.

Structural and Functional Comparisons

Key Research Findings

Stereochemical Influence: The (3R,4R,5R) configuration is critical for enzymatic recognition in nucleoside phosphorylases. Substitution with L-arabinose (α-anomer) reduces bioavailability by 60% .

Solubility Limitations : While soluble in organic solvents, the compound’s hydrophobicity necessitates deacetylation for aqueous-phase drug formulations .

Thermal Stability : Degrades above 150°C, limiting its use in high-temperature reactions. Thiadiazole derivatives () show improved stability up to 200°C .

Biological Activity

(3R,4R,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,3,4-triyl triacetate , also known as CAS No. 28708-32-9, is a compound with notable biological activities. This article explores its pharmacological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₃H₁₈O₉

- Molecular Weight : 318.28 g/mol

- CAS Number : 28708-32-9

- PubChem CID : 9797055

The biological activity of (3R,4R,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,3,4-triyl triacetate primarily involves its interaction with various biological targets:

- Antioxidant Activity : The compound exhibits significant antioxidant properties which can mitigate oxidative stress in cells. This activity is crucial in preventing cellular damage and has implications for diseases associated with oxidative stress.

- Cytotoxicity : Studies have indicated that this compound can induce cytotoxic effects in certain cancer cell lines. It has been shown to inhibit cell proliferation and induce apoptosis in human tumor cells, demonstrating potential as an anticancer agent.

- Enzyme Inhibition : The compound may also act as an inhibitor of specific enzymes involved in metabolic processes. This inhibition can alter biochemical pathways and contribute to its therapeutic effects.

Biological Activity Data

The following table summarizes key findings related to the biological activity of (3R,4R,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,3,4-triyl triacetate:

| Study | Cell Line/Model | Activity Observed | IC50 Value |

|---|---|---|---|

| Study 1 | HepG2 (liver cancer) | Cytotoxicity | 35.4 µM |

| Study 2 | MCF-7 (breast cancer) | Apoptosis induction | 28.9 µM |

| Study 3 | Various fungi | Antifungal activity | IC50 = 22.91 µM against B. cinerea |

Case Studies

- Anticancer Properties : In a study examining the cytotoxic effects on HepG2 cells, (3R,4R,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,3,4-triyl triacetate demonstrated significant inhibitory activity with an IC50 value of 35.4 µM. This suggests its potential use in liver cancer treatment .

- Fungal Inhibition : The compound was evaluated for antifungal activity against several plant pathogens. It exhibited notable efficacy against Botrytis cinerea with an IC50 value of 22.91 µM, indicating its potential application in agricultural settings as a biopesticide .

Q & A

Q. What are the critical safety protocols for handling (3R,4R,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,3,4-triyl triacetate in laboratory settings?

- Methodological Answer : When handling this compound, prioritize full-body chemical protective clothing, nitrile gloves (inspected pre-use), and respiratory protection (e.g., NIOSH-approved P95 respirators for particulates). Avoid skin/eye contact; use face shields and safety goggles compliant with EN 166 standards. In case of exposure, rinse eyes with water for ≥15 minutes and wash skin with soap. Dispose of contaminated materials per hazardous waste regulations. Ensure adequate ventilation and avoid environmental release into drains .

Q. How should this compound be stored to maintain stability during experiments?

- Methodological Answer : Store at 2–8°C in a dark, inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Use airtight containers to minimize moisture absorption. Monitor stability via periodic HPLC or NMR analysis, particularly after prolonged storage. Avoid proximity to oxidizing agents or heat sources .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use 1H/13C NMR to confirm stereochemistry and acetate group positions. High-resolution mass spectrometry (HRMS) validates molecular weight (expected ~388.37 g/mol for C17H24O10). FT-IR can identify acetyl C=O stretches (~1740 cm⁻¹). Purity assessment requires reverse-phase HPLC with UV detection at 210–260 nm .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound in multi-step reactions?

- Methodological Answer : Key steps include:

- Protecting group strategy : Use acetyl groups for hydroxyl protection to avoid side reactions.

- Catalysis : Employ Lewis acids (e.g., BF3·Et2O) to enhance glycosylation efficiency.

- Solvent selection : Anhydrous dichloromethane or DMF improves reaction homogeneity.

Monitor intermediates via TLC (silica gel, ethyl acetate/hexane eluent) and optimize reaction times to prevent over-acetylation .

Q. What are the potential applications of this compound in drug discovery or biochemical studies?

- Methodological Answer : As a carbohydrate derivative, it serves as:

- A precursor for nucleoside analogs (e.g., antiviral or anticancer agents) via substitution of the allyloxy group ().

- A glycosylation donor in synthesizing glycoconjugates for studying carbohydrate-protein interactions (e.g., lectin binding assays) .

- A model compound for probing acetyl migration kinetics under acidic/basic conditions .

Q. How can researchers resolve contradictions in reported stability data under varying pH conditions?

- Methodological Answer : Design a stability study comparing:

- pH ranges : Test 2.0 (HCl), 7.4 (phosphate buffer), and 10.0 (NaOH) at 25°C.

- Analytical endpoints : Quantify degradation products (e.g., free hydroxyls via LC-MS) over 72 hours.

Use Arrhenius modeling to extrapolate shelf-life at different temperatures. Contradictions may arise from residual moisture or metal ion contaminants; include chelating agents (e.g., EDTA) in buffers to control for this .

Q. What strategies mitigate toxicity risks during in vitro biological assays?

- Methodological Answer :

- Dose optimization : Conduct MTT assays on HEK-293 or HepG2 cells to determine IC50.

- Metabolic stability : Use liver microsomes to assess cytochrome P450-mediated detoxification.

- Protective additives : Include antioxidants (e.g., ascorbic acid) in cell culture media to reduce reactive oxygen species (ROS) generation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.